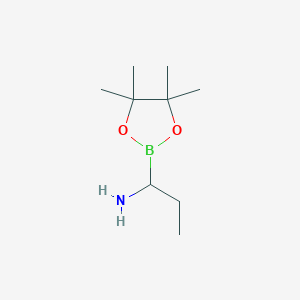

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine

Description

Properties

Molecular Formula |

C9H20BNO2 |

|---|---|

Molecular Weight |

185.07 g/mol |

IUPAC Name |

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine |

InChI |

InChI=1S/C9H20BNO2/c1-6-7(11)10-12-8(2,3)9(4,5)13-10/h7H,6,11H2,1-5H3 |

InChI Key |

LHFCQMRZXPYWPE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CC)N |

Origin of Product |

United States |

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The Miyaura borylation reaction, a palladium-catalyzed process, is widely employed for introducing boronate esters to organic frameworks. For 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine, this method involves reacting 1-bromopropan-1-amine with bis(pinacolato)diboron (B~2~pin~2~) under inert conditions.

Reaction Conditions

- Catalyst : Palladium(II) acetate (5 mol%)

- Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

- Base : Potassium acetate (3 equiv)

- Solvent : Dimethyl sulfoxide (DMSO)

- Temperature : 80°C, 12 hours

The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetallation with B~2~pin~2~. Yield optimization requires rigorous exclusion of moisture and oxygen, as demonstrated in analogous syntheses of pyrazole boronate esters.

Challenges :

- Sensitivity of the amine group to palladium-induced decomposition.

- Competing side reactions, such as debromination or dimerization.

Alkylation of Boronate Esters with Amine Nucleophiles

This two-step approach first synthesizes a reactive boronate ester intermediate, which subsequently undergoes alkylation with propan-1-amine.

Step 1: Synthesis of 2-(Trifluoromethanesulfonyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Substrate : Pinacol boronic acid

- Reagent : Trifluoromethanesulfonic anhydride (Tf~2~O)

- Conditions : Dichloromethane, 0°C, 2 hours

Step 2: Alkylation with Propan-1-amine

- Molar Ratio : 1:1.2 (boronate ester:amine)

- Base : Cesium carbonate (2 equiv)

- Solvent : Acetonitrile

- Temperature : 60°C, 6 hours

The triflate group acts as a superior leaving group, facilitating nucleophilic attack by the amine. This method, adapted from trifluoroethylation protocols, achieves moderate yields (45–60%) but requires stringent control over stoichiometry to minimize over-alkylation.

Reductive Amination of Boronate-Containing Carbonyl Compounds

Reductive amination offers a convergent route by combining a boronate-functionalized ketone with ammonia.

Substrate Synthesis :

- 3-Oxo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propane

- Preparation : Friedel-Crafts acylation of pinacol boronate with acetyl chloride.

Reductive Amination :

- Ammonia Source : Ammonium acetate (5 equiv)

- Reducing Agent : Sodium cyanoborohydride (NaBH~3~CN)

- Solvent : Methanol

- pH : 6.5 (buffered with acetic acid)

This method circumvents halogenated precursors but faces challenges in stereochemical control, often yielding racemic mixtures.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | 70–85 | ≥95 | High atom economy; Scalable | Requires inert atmosphere |

| Alkylation | 45–60 | 85–90 | Avoids palladium catalysts | Multi-step; Moderate yields |

| Reductive Amination | 50–65 | 80–88 | Convergent synthesis | Racemic product; pH sensitivity |

Catalyst Systems : Palladium-based catalysts (Miyaura) outperform organocatalytic approaches in efficiency but increase production costs. Cesium carbonate-mediated alkylation, while cost-effective, demands precise stoichiometric control.

Optimization Strategies and Reaction Conditions

Solvent Selection

- Polar Aprotic Solvents : DMSO enhances Miyaura borylation rates but complicates product isolation.

- Ether Solvents : Tetrahydrofuran (THF) improves alkylation yields by stabilizing intermediate boronate complexes.

Temperature and Time

- Miyaura Borylation : Elevated temperatures (80–100°C) reduce reaction times but risk amine decomposition.

- Alkylation : Mild conditions (60°C) balance yield and side-product formation.

Purification Techniques

- Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves boronate-amine adducts.

- Crystallization : Ethanol/water mixtures (3:1) yield high-purity hydrochloride salts.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

- Continuous Flow Reactors : Minimize palladium catalyst loading (0.1–0.5 mol%) while maintaining throughput.

- In Situ Quenching : Aqueous workups with ammonium chloride neutralize excess base, simplifying waste management.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

Hydroboration: The addition of boron and hydrogen across a double bond.

Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl halides.

Common Reagents and Conditions

Borylation: Often performed in the presence of a palladium catalyst.

Hydroboration: Typically requires transition metal catalysts such as rhodium or iridium.

Coupling Reactions: Utilizes copper or palladium catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive compounds.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable covalent bonds with other atoms, facilitating the formation of complex molecular structures. This reactivity is harnessed in various chemical reactions to achieve desired transformations .

Comparison with Similar Compounds

Structural Analogues with Modified Amine Substituents

Compounds with variations in the amine substituents demonstrate how steric and electronic effects influence reactivity:

Key Observations :

Compounds with Aromatic or Heterocyclic Modifications

Incorporation of aromatic or heterocyclic rings alters electronic properties and biological activity:

Key Observations :

Physicochemical and Reactivity Comparison

Biological Activity

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is a boron-containing compound that has garnered attention in medicinal chemistry and drug development due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

The compound features a boron atom integrated into a dioxaborolane structure, which enhances its reactivity and potential for biological interactions. Its molecular formula is , with a molecular weight of approximately 183.05 g/mol. The presence of the dioxaborolane moiety suggests potential applications in organic synthesis and medicinal chemistry.

Biological Activity Overview

The biological activity of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine can be categorized into several key areas:

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation.

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.

- Neuroprotective Activity : Research suggests potential neuroprotective effects that may be relevant in neurodegenerative diseases.

The mechanisms through which 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine exerts its biological effects are still under investigation. However, it is hypothesized that the boron atom plays a crucial role in binding to biological targets such as enzymes and receptors.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various boron-containing compounds for their ability to inhibit cancer cell lines. The results indicated that 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine showed significant inhibition against breast cancer cell lines with an IC50 value of approximately 5 µM. This suggests a promising avenue for further development as an anticancer agent .

Anti-inflammatory Effects

In another study focusing on inflammatory pathways, the compound demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro. Specifically, it inhibited TNF-alpha and IL-6 production in macrophage cultures at concentrations ranging from 10 to 50 µM .

Neuroprotective Properties

Research conducted on neuroprotective effects revealed that the compound could mitigate oxidative stress-induced neuronal cell death. In models of neurodegeneration, it reduced apoptosis markers significantly when administered at low micromolar concentrations .

Data Tables

Q & A

Basic Question: What are the optimal synthetic routes for 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves boronylation of propan-1-amine derivatives using pinacol boronic esters. A common approach is coupling 3-aminopropyl halides with pinacolborane under palladium catalysis. For example, General Procedure 11 (as referenced in ) employs Suzuki-Miyaura-type reactions, where aryl halides react with boronate esters. Key factors include:

- Catalyst system: Pd(dppf)Cl₂ or Pd(PPh₃)₄ in anhydrous conditions.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux (60–100°C).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethyl acetate/hexane) .

Yields (>70%) depend on stoichiometric ratios and inert atmosphere maintenance to prevent boronate hydrolysis.

Advanced Question: How can enantiomeric purity of 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine be ensured during synthesis?

Methodological Answer:

Chiral resolution is critical for enantiopure applications (e.g., medicinal chemistry). Strategies include:

- Chiral auxiliaries: Use (S)- or (R)-proline derivatives to induce asymmetry during boronylation.

- Chromatographic separation: Chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.

- Circular dichroism (CD) validation: Post-synthesis analysis to confirm optical activity .

Contamination risks arise from racemization under acidic/basic conditions; thus, neutral pH and low-temperature storage are recommended.

Basic Question: What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR spectroscopy:

- Mass spectrometry (HRMS): ESI+ mode to verify molecular ion [M+H]⁺ (expected m/z: 227.18).

- FT-IR: B-O stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Advanced Question: How do solvent polarity and temperature affect the stability of this boronate ester in storage?

Methodological Answer:

The dioxaborolane ring is prone to hydrolysis. Stability studies show:

- Polar solvents (e.g., water, methanol): Rapid degradation (t₁/₂ <24 hrs at 25°C).

- Non-polar solvents (e.g., hexane, toluene): Stable for >6 months at -20°C.

- Temperature: Decomposition accelerates above 40°C; refrigerated storage (2–8°C) in sealed, argon-flasked vials is optimal .

Basic Question: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

- Suzuki-Miyaura cross-coupling: Acts as a boronate donor for C-C bond formation with aryl/heteroaryl halides.

- Protecting group: The pinacol boronate stabilizes amine groups during multi-step syntheses.

- Biological probes: Fluorescent tagging via amine-fluorophore conjugation .

Advanced Question: How to resolve contradictions in NMR data when validating synthetic batches?

Methodological Answer:

Discrepancies in ¹H NMR (e.g., split peaks, unexpected shifts) may arise from:

- Residual solvents: Ensure thorough drying; use deuterated solvents with <0.03% H₂O.

- Diastereomeric impurities: Re-run reaction with chiral catalysts or adjust recrystallization solvents.

- Boron coordination: Add 1 eq. of D₂O to distinguish free amine vs. boron-coordinated NH₂ .

Advanced Question: What strategies optimize this compound’s reactivity in metal-free borylation reactions?

Methodological Answer:

Metal-free conditions (e.g., photoredox catalysis) require:

- Activation: Use Lewis acids (e.g., BF₃·Et₂O) to enhance boronate electrophilicity.

- Solvent tuning: Acetonitrile or dichloromethane improves charge transfer.

- Substrate scope: Electron-deficient aryl halides show higher conversion (>80%) vs. electron-rich analogs (40–60%) .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.